molecular formula C31H43N7O3S B606561 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

Cat. No.: B606561
M. Wt: 593.8 g/mol
InChI Key: PUPJAMOHYJWOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCX-777 is a chemical compound known for its role as a partial agonist of β-arrestin-2 recruitment to atypical chemokine receptor 3 (ACKR3). This compound has garnered attention in scientific research, particularly in the fields of cancer research and chemokine receptor studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCX-777 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of CCX-777 is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities, adhering to stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

CCX-777 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Cell Line IC50 (µg/mL) Reference
HCT-1161.9 - 7.52
MCF-7Not specified

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound may demonstrate efficacy against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents .

Neurological Applications

The compound's potential in treating central nervous system disorders is noteworthy. Research indicates that quinoline derivatives can modulate pathways involved in neurodegenerative diseases like Alzheimer's disease. This suggests the compound may have implications for treating cognitive impairments and other neurological conditions .

Case Studies

Several studies have explored compounds structurally related to 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide. For example:

  • A study on 5-methoxyquinoline derivatives revealed their potential as EZH2 inhibitors, which play a role in gene regulation related to cancer progression .
  • Another investigation focused on synthesizing methyl derivatives of quinoxaline compounds showed promising antiproliferative activity against cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

CCX-777 exerts its effects by acting as a partial agonist of β-arrestin-2 recruitment to atypical chemokine receptor 3 (ACKR3). This interaction modulates the signaling pathways associated with ACKR3, influencing various cellular processes such as cell migration, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CCX-777

CCX-777 is unique due to its specific partial agonist activity on β-arrestin-2 recruitment to ACKR3. This selective activity makes it a valuable tool in research, particularly in understanding the nuanced roles of chemokine receptors in various biological processes .

Biological Activity

The compound 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide is a complex organic molecule that belongs to a class of quinoline derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural components of this compound suggest a variety of possible interactions with biological targets, which warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N4O2SC_{24}H_{32}N_{4}O_{2}S with a molecular weight of approximately 440.6 g/mol. The presence of multiple functional groups, including a quinoline moiety and morpholinothiazole , enhances its potential for diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃N₄O₂S
Molecular Weight440.6 g/mol
LogP3.5
SolubilitySoluble in DMSO

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing quinoline and thiazole moieties have shown promise as anticancer agents.
  • Antimicrobial Properties : Quinoline derivatives are known for their activity against various bacterial and fungal strains.
  • CNS Activity : Some quinoline derivatives have been studied for their effects on the central nervous system (CNS), particularly in relation to neurodegenerative diseases.

Antitumor Activity

Research has indicated that quinoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications to the quinoline structure can significantly enhance its potency against various cancer cell lines.

In a study focused on related compounds, one derivative demonstrated an IC50 value of 1.2 μM against the Enhancer of Zeste Homologue 2 (EZH2), a target implicated in cancer progression . This suggests that our compound may also exhibit similar inhibitory effects on tumor growth.

Antimicrobial Properties

Quinoline-based compounds have been extensively studied for their antimicrobial properties. The presence of the thiazole ring may further enhance these effects by providing additional mechanisms of action against microbial pathogens.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and immune response.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • EZH2 Inhibition : A related quinoline derivative was found to decrease global H3K27me3 levels in cells, indicating its potential as an EZH2 inhibitor .
  • Antitumor Efficacy : In vivo studies on bis(morpholino-1,3,5-triazine) derivatives showed significant antitumor activity when administered intravenously, highlighting the therapeutic potential of morpholino-containing compounds .
  • CNS Effects : Research into similar quinoline derivatives indicated their ability to cross the blood-brain barrier and modulate neurotransmitter levels in the hippocampus, suggesting potential applications in treating neurodegenerative disorders .

Properties

Molecular Formula

C31H43N7O3S

Molecular Weight

593.8 g/mol

IUPAC Name

3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

InChI

InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)

InChI Key

PUPJAMOHYJWOKK-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCX777;  CCX-777;  CCX 777; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.